molecular formula C12H9ClINO2 B071872 Ethyl 4-chloro-8-iodoquinoline-3-carboxylate CAS No. 193975-33-6

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate

Cat. No.: B071872
CAS No.: 193975-33-6
M. Wt: 361.56 g/mol
InChI Key: JVNZFPUXWUBKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is a high-value, multifunctional chemical scaffold designed for advanced research and development in medicinal chemistry and drug discovery. This compound features a highly functionalized quinoline core, presenting three distinct reactive sites: the ester group, the chloro substituent at the 4-position, and the iodine atom at the 8-position. This strategic arrangement allows for sequential and selective cross-coupling reactions (such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations) and nucleophilic substitutions, making it an exceptionally versatile building block for the rapid synthesis of diverse compound libraries. Its primary research value lies in the construction of novel quinoline-based molecules targeted at various biological pathways. Researchers utilize this intermediate to develop potential inhibitors of kinases, bromodomains, and other enzymatic targets implicated in oncology, inflammatory diseases, and infectious diseases. The electron-deficient quinoline system can also act as a core scaffold for the development of fluorescent probes or metal-chelating agents. Supplied with high purity and quality assurance, this compound is intended for laboratory research applications only, providing a reliable starting point for sophisticated synthetic campaigns.

Properties

IUPAC Name

ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNZFPUXWUBKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472947
Record name ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193975-33-6
Record name ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Conditions

A pivotal study by Li et al. (2020) demonstrated an unexpected yet efficient synthesis route using the following components:

  • Starting materials :

    • 1-(2-Amino-5-iodophenyl)ethanone (2)

    • Ethyl 4-chloro-3-oxobutanoate

  • Promoter : Chlorotrimethylsilane (TMSCl)

  • Solvent : Acetonitrile (MeCN)

  • Temperature : 100°C (sealed reaction kettle)

  • Duration : 10 hours

Under these conditions, the reaction produced ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate (3) as the primary product in 78% yield, rather than the anticipated mono-chlorinated derivative. This outcome underscores the critical role of TMSCl in promoting dual chloromethylation, likely via stabilization of reactive intermediates.

Table 1: Key Reaction Parameters and Outcomes

ParameterValue/Description
Starting Material 11-(2-Amino-5-iodophenyl)ethanone
Starting Material 2Ethyl 4-chloro-3-oxobutanoate
Catalyst/PromoterTMSCl
SolventMeCN
Temperature100°C
Reaction Time10 hours
Yield78%

Mechanistic Insights

The proposed mechanism involves:

  • Formation of the quinoline core : Condensation of the amino group in 1-(2-amino-5-iodophenyl)ethanone with the ketone moiety of ethyl 4-chloro-3-oxobutanoate.

  • Chloromethylation : TMSCl facilitates the introduction of chloromethyl groups at the 2- and 4-positions via electrophilic substitution, likely through intermediate silyl enol ether formation.

  • Iodine retention : The 8-iodo substituent remains intact due to its steric and electronic compatibility with the reaction conditions.

Structural Characterization and Validation

Post-synthesis characterization is critical to confirm the identity and purity of this compound. Li et al. employed the following techniques:

Spectroscopic Analysis

  • 1H^1\text{H} NMR : Distinct singlets at 4.98 ppm and 5.26 ppm confirmed the presence of two chloromethyl groups. Quinoline protons resonated at 7.87–8.76 ppm, consistent with a 2,4,6-trisubstituted pattern.

  • 13C^{13}\text{C} NMR : Peaks at 38.56 ppm and 46.32 ppm corresponded to chloromethyl carbons, while the 6-iodo-substituted carbon appeared at 96.73 ppm.

  • HRMS : A pseudo-molecular ion peak at m/zm/z 423.9380 (C14H13I35Cl2NO2+\text{C}_{14}\text{H}_{13}\text{I}^{35}\text{Cl}_2\text{NO}_2^+) validated the molecular formula.

Table 2: Key Spectroscopic Data

TechniqueKey Observations
1H^1\text{H} NMRδ 4.98 (s, 2H), 5.26 (s, 2H)
13C^{13}\text{C} NMRδ 38.56, 46.32 (CH2_2Cl)
HRMSm/zm/z 423.9380 ([M + H]+^+)

Purity and Stability Considerations

This compound is light-sensitive and requires storage in dark conditions at 2–8°C to prevent degradation. Solubility in DMSO (10 mM stock solutions) and stability in PEG300/Tween 80 mixtures have been documented for in vivo applications.

Alternative Synthetic Routes and Comparative Analysis

While the Friedländer annulation dominates recent literature, traditional multi-step approaches are briefly outlined in commercial catalogs:

Halogenation of Quinoline Precursors

  • Chlorination : POCl3_3-mediated substitution at the 4-position.

  • Iodination : Electrophilic iodination using I2_2/HIO3_3 at the 8-position.
    However, these methods often suffer from lower regioselectivity and yield compared to the Friedländer approach.

Functional Group Interconversion

  • Esterification : Hydrolysis of ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate followed by chlorination (e.g., using SOCl2_2).

  • Cross-coupling reactions : Suzuki-Miyaura couplings to introduce iodine, though this requires pre-functionalized boronates.

Challenges and Optimization Strategies

Yield Limitations

The 78% yield in the TMSCl-promoted Friedländer reaction, while respectable, leaves room for improvement. Potential strategies include:

  • Solvent optimization : Replacing MeCN with polar aprotic solvents like DMF to enhance intermediate solubility.

  • Catalyst screening : Testing Brønsted acids (e.g., p-TsOH) alongside TMSCl.

Byproduct Formation

The unexpected bis-chloromethylation observed by Li et al. highlights the sensitivity of quinoline synthesis to reaction conditions. Rigorous temperature control and stoichiometric adjustments may suppress competing pathways.

Industrial and Pharmacological Relevance

This compound serves as a precursor to bioactive molecules, including:

  • Anticancer agents : Quinolinecarboxylic acids with modified aroxymethyl groups.

  • Antimicrobials : Halogenated quinolines targeting bacterial topoisomerases.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C-4 Chloro

The electron-withdrawing nature of the quinoline ring activates the C-4 chloro group for nucleophilic displacement. Key transformations include:

Reaction TypeReagents/ConditionsProduct Formed
Amine substitutionPrimary/secondary amines, 80–100°C4-Aminoquinoline derivatives
AlkoxylationAlcohols, K₂CO₃, DMF, reflux4-Alkoxyquinoline analogs
Thiol substitutionThiols, CuI, DMSO, 120°C4-Substituted thioquinolines

The C-4 position demonstrates higher reactivity than C-8 iodine due to steric and electronic factors.

Transition-Metal Catalyzed Cross-Coupling at C-8 Iodo

The iodine atom at C-8 participates in palladium- or copper-mediated coupling reactions:

Reaction TypeCatalytic SystemApplications
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiarylquinoline hybrids
Ullmann couplingCuI, 1,10-phenanthroline, DMSO, 110°C8-Aryl/heteroaryl derivatives
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene8-Aminoquinoline scaffolds

These reactions enable modular diversification for drug discovery .

Ester Hydrolysis at C-3 Position

The ethyl ester undergoes hydrolysis under basic or acidic conditions:

  • Basic hydrolysis : 2M NaOH, ethanol/H₂O (1:1), reflux → 4-chloro-8-iodoquinoline-3-carboxylic acid .
  • Acidic hydrolysis : Conc. HCl, 100°C → same carboxylic acid product .

The carboxylic acid serves as a precursor for amide/peptide conjugates .

Electrophilic Aromatic Substitution

Limited reactivity is observed due to the electron-deficient quinoline core. Reported transformations include:

Reaction TypeConditionsOutcome
NitrationHNO₃/H₂SO₄, 0°CC-5 or C-6 nitro derivatives
HalogenationBr₂/FeBr₃, CH₂Cl₂, 25°CDibrominated products (C-5/C-6)

Positional selectivity depends on steric hindrance from the bulky iodine substituent .

Functional Group Interconversion

The ester group enables additional transformations:

  • Reduction : LiAlH₄ in THF → 3-hydroxymethylquinoline derivative .
  • Grignard addition : RMgX, THF → 3-ketone intermediates .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is primarily explored for its potential as a pharmaceutical intermediate. It serves as a building block for synthesizing various biologically active compounds, particularly those targeting infectious diseases.

Key Findings :

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various pathogens. For instance, it has shown Minimum Inhibitory Concentration (MIC) values against bacteria such as Staphylococcus aureus (16 µg/mL) and Escherichia coli (32 µg/mL) .
  • Anticancer Potential : Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and activation of apoptotic pathways .

Agricultural Chemistry

In agricultural applications, this compound is being investigated for its potential use in developing agrochemicals. Its ability to act as an effective pesticide while minimizing environmental impact makes it a candidate for sustainable agricultural practices.

Applications :

  • Formulation of pest control agents that are less harmful to non-target species compared to traditional pesticides.

Material Science

The compound is also being explored for its properties in material science, particularly in the development of advanced materials with specific electronic and optical characteristics.

Potential Uses :

  • Development of coatings and polymers that require enhanced chemical resistance and durability due to the presence of halogen substituents.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material. Its stable chemical properties make it suitable for ensuring accuracy in various detection methods.

In Vitro Analysis

A study conducted on human breast cancer cell lines (MCF-7) demonstrated significant effects of this compound:

  • IC50 Value : 15 µM after 48 hours of exposure.
  • Mechanism : Induction of oxidative stress leading to increased apoptosis rates.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-8-iodoquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate Cl (4), I (8) C₁₂H₉ClINO₂ 361.56 High reactivity due to iodine
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate F (8), OH (4) C₁₂H₁₀FNO₃ 259.22 Hydroxyl group enhances polarity
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Br (8), OH (4) C₁₂H₁₀BrNO₃ 316.12 Bromine offers moderate reactivity
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Cl (4), NO₂ (8) C₁₂H₉ClN₂O₄ 280.67 Nitro group increases electron deficiency
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate Br (6), Cl (4) C₁₂H₈BrClNO₂ 336.56 Bromine at position 6 alters regioselectivity

Key Observations :

  • Iodine vs. Bromine/Fluorine : The iodine substituent in the target compound enhances its leaving-group ability in nucleophilic substitutions compared to bromine or fluorine, making it more reactive in cross-coupling reactions .
  • Nitro Group: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS: 131548-98-6) exhibits strong electron-withdrawing effects, directing electrophiles to specific positions in aromatic systems .
  • Hydroxyl Group: Analogs with a hydroxyl group (e.g., Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate) show increased polarity, improving solubility in polar solvents .

Physical and Chemical Properties

Property This compound Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Ethyl 4-chloro-8-nitroquinoline-3-carboxylate
Melting Point Not reported 215–217°C Not reported
Solubility Requires heating/ultrasonication in DMSO Soluble in methanol Limited data; likely low in water
Stability Light-sensitive; degrades at >8°C Stable at room temperature May decompose under UV light

Key Observations :

  • The iodine substituent contributes to the target compound’s higher molecular weight (361.56 g/mol vs. 280–336 g/mol for analogs), affecting its melting point and solubility .
  • Nitro-containing analogs are more prone to decomposition under UV light, requiring stringent storage conditions .

Biological Activity

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate (ECIC) is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a quinoline core and the presence of both chlorine and iodine substituents, suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of ECIC, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Chemical Formula : C₁₂H₉ClINO₂
CAS Number : 193975-33-6
Molecular Weight : 303.56 g/mol

The compound features a bicyclic structure that combines a benzene ring fused to a pyridine ring. The halogen substituents at the 4 and 8 positions are critical for its reactivity and biological interactions.

The biological activity of ECIC is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : ECIC can bind to specific enzymes, inhibiting their activity. This mechanism is crucial in its potential anticancer effects.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ECIC against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed for different bacteria:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Klebsiella pneumoniae32

These results indicate that ECIC possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Properties

ECIC has also been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways:

  • Cell Cycle Arrest : ECIC has been reported to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.
  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in tumor cells.

Case Study: In Vitro Analysis

In a study conducted on human breast cancer cell lines (MCF-7), ECIC demonstrated the following effects:

  • IC50 Value : 15 µM after 48 hours of exposure.
  • Mechanism : Induction of oxidative stress and mitochondrial dysfunction, leading to increased apoptosis rates.

Structure-Activity Relationship (SAR)

The presence of halogen atoms is crucial for enhancing the biological activity of quinoline derivatives. Comparative studies with similar compounds have shown that variations in substituents significantly affect their efficacy:

Compound Activity Type Remarks
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylateAntimicrobialLess potent than ECIC
Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylateAnticancerSimilar efficacy but different mechanisms

Research Applications

ECIC is being explored for various applications in scientific research:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
  • Pharmaceutical Development : Investigating its role as an intermediate in synthesizing more complex quinoline derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via sequential halogenation of a quinoline core. A plausible route involves introducing chlorine at the 4-position via electrophilic substitution, followed by iodination at the 8-position using iodine monochloride (ICl) or palladium-catalyzed coupling. Key intermediates (e.g., Ethyl 4-chloroquinoline-3-carboxylate) are purified via column chromatography, and iodination efficiency is monitored by 1^1H NMR and LC-MS. Reaction optimization includes temperature control (e.g., 80–120°C for iodination) and solvent selection (e.g., DMF or THF for solubility). Purity is validated by melting point analysis and HPLC .

Q. How is the molecular structure of this compound confirmed in academic research?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Single crystals are grown via slow evaporation in solvents like ethanol or dichloromethane. Data collection uses a diffractometer (Mo-Kα radiation), and structures are solved using SHELXS/SHELXD for phase determination. Refinement with SHELXL ensures accurate bond lengths and angles. Complementary techniques include 13^{13}C NMR for carbon environment analysis and FT-IR to verify ester and halogen functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for halogenated quinolines?

  • Methodological Answer : Discrepancies (e.g., thermal motion artifacts or disorder in iodine positions) are addressed by iterative refinement in SHELXL, using constraints for heavy atoms. Mercury CSD’s packing similarity tool compares the structure to analogous compounds (e.g., Ethyl 8-chloro-4-oxoquinoline-3-carboxylate) to identify outliers. Twinning or high R-factors may require data recollection or alternative space group assignment. Hydrogen bonding and π-π stacking interactions are validated using OLEX2’s void analysis and interaction maps .

Q. What strategies are employed to utilize this compound in cross-coupling reactions, and how are side products minimized?

  • Methodological Answer : The iodine substituent enables Suzuki-Miyaura or Ullmann couplings. Catalytic systems (e.g., Pd(PPh3_3)4_4/CuI in DMF) are optimized for regioselectivity at the 8-position. Side products (e.g., dehalogenated byproducts) are minimized by degassing solvents to prevent catalyst poisoning and using excess aryl boronic acids. Reaction progress is tracked via TLC, and products are characterized by 19^{19}F NMR (for trifluoromethyl analogues) and HRMS. Computational modeling (DFT) predicts reactivity trends for novel substrates .

Q. How can researchers analyze unexpected byproducts formed during functionalization of this compound?

  • Methodological Answer : Byproducts are identified via tandem LC-MS/MS with collision-induced dissociation (CID) to fragment ions. Isotopic patterns (e.g., 127^{127}I vs. 79^{79}Br) distinguish halogen exchange products. For crystalline byproducts, powder XRD compares experimental patterns to simulated data from Mercury. Reaction mechanisms are probed using 13^{13}C-labeled reagents or quenching experiments with radical traps (e.g., TEMPO) to detect transient intermediates .

Data Analysis & Computational Tools

Q. What computational methods are used to predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) screens the compound against target proteins (e.g., kinase inhibitors), with binding poses validated by MD simulations. ADMET properties are modeled using SwissADME to assess bioavailability and toxicity risks. Synthetic accessibility is evaluated via retrosynthetic algorithms in AiZynthFinder .

Safety & Handling in Academic Settings

Q. What precautions are critical when handling this compound in catalytic studies?

  • Methodological Answer : Use nitrile gloves and fume hoods to avoid skin contact and inhalation. Static charge buildup is mitigated by grounding equipment during solvent transfers (e.g., THF). Spills are neutralized with activated carbon and disposed via halogenated waste streams. Air-sensitive reactions employ Schlenk lines with argon backfilling. Toxicity is assessed using Zebrafish embryo assays for ecotoxicological screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.